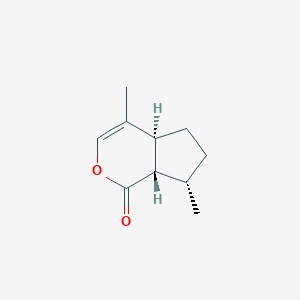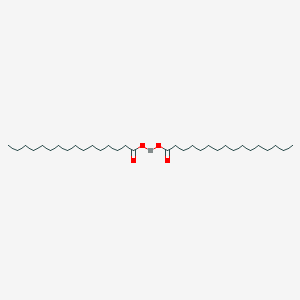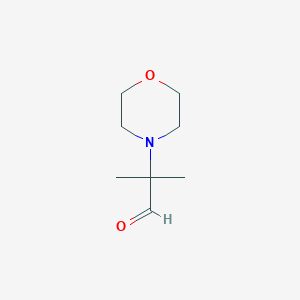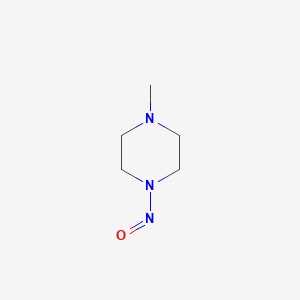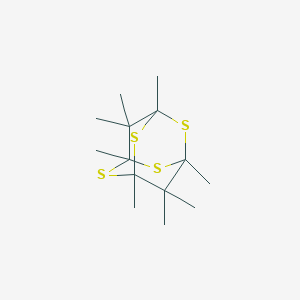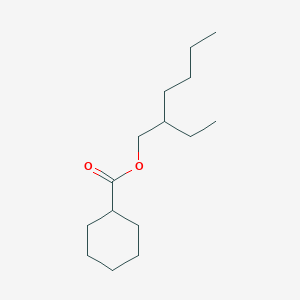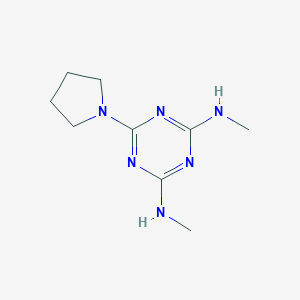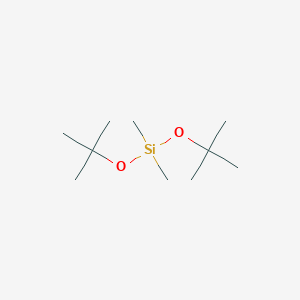
Bis(1,1-dimethylethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1-dimethylethoxy)dimethylsilane, also known as HMDS (hexamethyldisilazane), is a chemical compound that is widely used in various scientific research applications. It is a clear liquid that has a characteristic odor and is highly flammable. HMDS is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers.
Mécanisme D'action
The mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane is not well understood. It is believed that Bis(1,1-dimethylethoxy)dimethylsilane forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic. This thin layer also prevents the material from reacting with other substances, which can alter its properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Bis(1,1-dimethylethoxy)dimethylsilane. It is considered to be a low toxicity chemical, with no known adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(1,1-dimethylethoxy)dimethylsilane in lab experiments include its ability to improve the adhesion properties of materials, its low toxicity, and its compatibility with a wide range of materials. The limitations of using Bis(1,1-dimethylethoxy)dimethylsilane include its flammability, its high cost, and the need for anhydrous conditions during synthesis.
Orientations Futures
There are several future directions for research on Bis(1,1-dimethylethoxy)dimethylsilane, including:
1. Development of new synthesis methods: There is a need for new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action: Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials.
3. Development of new applications: There is a need for new applications of Bis(1,1-dimethylethoxy)dimethylsilane in various fields, including biotechnology, nanotechnology, and electronics.
4. Improvement of safety protocols: There is a need for improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane, particularly in large-scale industrial applications.
Conclusion
In conclusion, Bis(1,1-dimethylethoxy)dimethylsilane is a widely used chemical compound in various scientific research applications. It is commonly used as a surface treatment agent, a critical point drying agent, a reagent in organic synthesis, and a derivatization agent in gas chromatography. Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials. There is also a need for new synthesis methods, new applications, and improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane.
Méthodes De Synthèse
The synthesis of Bis(1,1-dimethylethoxy)dimethylsilane involves reacting hexamethyldisilazane with methanol in the presence of a catalyst. The reaction produces Bis(1,1-dimethylethoxy)dimethylsilane and ammonia as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.
Applications De Recherche Scientifique
Bis(1,1-dimethylethoxy)dimethylsilane is widely used in various scientific research applications, including:
1. Surface treatment agent: Bis(1,1-dimethylethoxy)dimethylsilane is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers. It forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic.
2. Electron microscopy: Bis(1,1-dimethylethoxy)dimethylsilane is used as a critical point drying agent in electron microscopy. It replaces the water in the sample with a non-polar solvent, which prevents the sample from collapsing during the drying process.
3. Organic synthesis: Bis(1,1-dimethylethoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and silyl enol ethers.
4. Gas chromatography: Bis(1,1-dimethylethoxy)dimethylsilane is used as a derivatization agent in gas chromatography. It reacts with polar compounds to form non-polar derivatives, which improves their separation and detection.
Propriétés
Numéro CAS |
17744-86-4 |
|---|---|
Nom du produit |
Bis(1,1-dimethylethoxy)dimethylsilane |
Formule moléculaire |
C10H24O2Si |
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
dimethyl-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3 |
Clé InChI |
BGPNEHJZZDIFND-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
SMILES canonique |
CC(C)(C)O[Si](C)(C)OC(C)(C)C |
Autres numéros CAS |
17744-86-4 |
Synonymes |
bis(1,1-dimethylethoxy)dimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



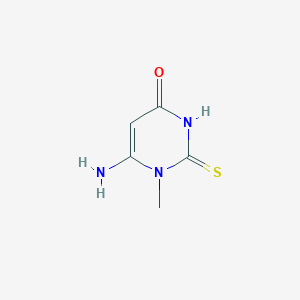
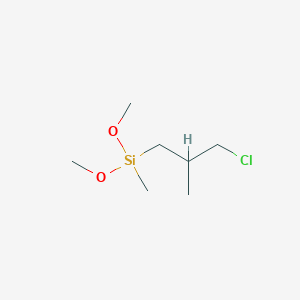
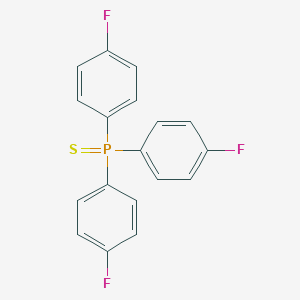
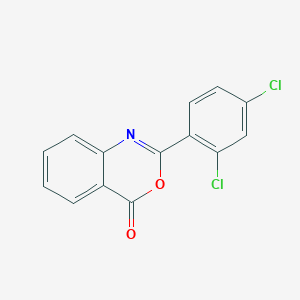
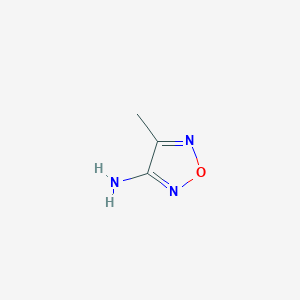
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
